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Cat. No.: B177461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the spectroscopic characterization of 1,2-ethanediol,
dibenzenesulfonate (CAS No. 116-50-7). Despite a thorough search of publicly available

scientific databases, experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this

specific compound is not readily available. This document, therefore, provides a theoretical

framework for its spectroscopic properties based on its chemical structure. It includes predicted

data and a general workflow for spectroscopic analysis, which can guide researchers in the

characterization of this and similar molecules.

Introduction
1,2-Ethanediol, dibenzenesulfonate is a diester of ethylene glycol and benzenesulfonic acid.

Its molecular formula is C₁₄H₁₄O₆S₂ and it has a molecular weight of 342.39 g/mol .[1] The

structural formula is shown in Figure 1. Spectroscopic analysis is crucial for the verification of

the structure and purity of chemical compounds. This guide outlines the expected

spectroscopic data for 1,2-ethanediol, dibenzenesulfonate.
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Figure 1. Chemical structure of 1,2-Ethanediol, dibenzenesulfonate.

Predicted Spectroscopic Data
While experimental data is not available, the spectroscopic characteristics of 1,2-ethanediol,
dibenzenesulfonate can be predicted based on its functional groups and molecular structure.

Predicted ¹H NMR Data
The proton NMR spectrum is expected to show signals in both the aromatic and aliphatic

regions. The molecule has a plane of symmetry, which simplifies the spectrum.

Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration Assignment

7.8 - 8.0 Doublet 4H
Aromatic protons

ortho to the SO₂ group

7.5 - 7.7 Multiplet 6H

Aromatic protons

meta and para to the

SO₂ group

4.4 - 4.6 Singlet 4H
Methylene protons (-

CH₂-)

These are estimated values and may vary depending on the solvent and instrument used.
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Predicted ¹³C NMR Data
The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons.

Due to symmetry, only four signals are expected for the aromatic carbons and one for the

aliphatic carbons.

Predicted Chemical Shift (δ, ppm) Assignment

135 - 140
Aromatic carbon attached to the sulfur atom

(ipso-carbon)

133 - 135 Aromatic para-carbon

128 - 130 Aromatic ortho- and meta-carbons

65 - 70 Methylene carbons (-CH₂-)

These are estimated values and may vary depending on the solvent and instrument used.

Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will be dominated by absorptions from the sulfonate and aromatic groups.

Predicted Wavenumber

(cm⁻¹)
Intensity Assignment

3100 - 3000 Medium C-H stretching (aromatic)

3000 - 2850 Medium C-H stretching (aliphatic)

1600 - 1450 Medium-Strong C=C stretching (aromatic ring)

1350 - 1300 Strong
Asymmetric S=O stretching

(sulfonate)

1180 - 1150 Strong
Symmetric S=O stretching

(sulfonate)

1050 - 1000 Strong S-O stretching (sulfonate)
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Predicted Mass Spectrometry (MS) Data
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 342 would

be expected. Key fragmentation patterns would likely involve the cleavage of the C-O and S-O

bonds.

Predicted m/z Possible Fragment

342 [M]⁺

201 [M - C₆H₅SO₂]⁺

141 [C₆H₅SO₂]⁺

77 [C₆H₅]⁺

Experimental Protocols
As no specific experimental data was found, a general protocol for acquiring spectroscopic

data for a solid organic compound is provided below.

3.1. NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64

scans.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural

abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be

necessary.

3.2. IR Spectroscopy

Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR

crystal.
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Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a

background scan prior to the sample scan.

3.3. Mass Spectrometry

Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or after

separation by gas chromatography (if the compound is sufficiently volatile and thermally

stable).

Ionization: Use electron ionization (EI) at 70 eV as a standard method.

Analysis: Scan a mass range appropriate for the compound's molecular weight (e.g., m/z 50-

500).

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of a chemical compound.
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Caption: General workflow for spectroscopic analysis.

Conclusion
While experimental spectroscopic data for 1,2-ethanediol, dibenzenesulfonate is not readily

found in the public domain, a comprehensive theoretical analysis allows for the prediction of its

key spectroscopic features. This guide provides researchers with a foundational understanding

of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with generalized experimental

protocols and a standard workflow for spectroscopic analysis. These predicted data points can

serve as a valuable reference for the characterization of this compound should it be

synthesized or isolated in future research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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